6-(2-(tert-butoxy)ethoxy)-N-(4-(diethylamino)-2-methylphenyl)nicotinamide
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Overview
Description
6-(2-(tert-butoxy)ethoxy)-N-(4-(diethylamino)-2-methylphenyl)nicotinamide is a complex organic compound that features a nicotinamide core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(tert-butoxy)ethoxy)-N-(4-(diethylamino)-2-methylphenyl)nicotinamide typically involves multiple steps. One common approach is to start with the nicotinamide core and introduce the tert-butoxy and diethylamino groups through a series of substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide or dichloromethane to facilitate the substitutions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors can enhance the efficiency and sustainability of the synthesis process by providing better control over reaction conditions and reducing waste .
Chemical Reactions Analysis
Types of Reactions
6-(2-(tert-butoxy)ethoxy)-N-(4-(diethylamino)-2-methylphenyl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
6-(2-(tert-butoxy)ethoxy)-N-(4-(diethylamino)-2-methylphenyl)nicotinamide has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Medicinal Chemistry: The compound’s structure allows for potential interactions with biological targets, making it a candidate for drug development and other biomedical applications.
Material Science: The compound can be used to develop new materials with specific properties, such as enhanced solubility or stability.
Mechanism of Action
The mechanism of action of 6-(2-(tert-butoxy)ethoxy)-N-(4-(diethylamino)-2-methylphenyl)nicotinamide involves its interaction with specific molecular targets. In medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-(2-(tert-butoxy)ethoxy)-N-(4-(dimethylamino)-2-methylphenyl)nicotinamide: Similar structure but with dimethylamino instead of diethylamino group.
6-(2-(tert-butoxy)ethoxy)-N-(4-(diethylamino)-2-ethylphenyl)nicotinamide: Similar structure but with an ethyl group instead of a methyl group on the phenyl ring.
Uniqueness
The uniqueness of 6-(2-(tert-butoxy)ethoxy)-N-(4-(diethylamino)-2-methylphenyl)nicotinamide lies in its specific combination of functional groups, which confer distinct electronic and steric properties. These properties can enhance its performance in applications like organic electronics and medicinal chemistry, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3/c1-7-26(8-2)19-10-11-20(17(3)15-19)25-22(27)18-9-12-21(24-16-18)28-13-14-29-23(4,5)6/h9-12,15-16H,7-8,13-14H2,1-6H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTIIRXITOEWNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CN=C(C=C2)OCCOC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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